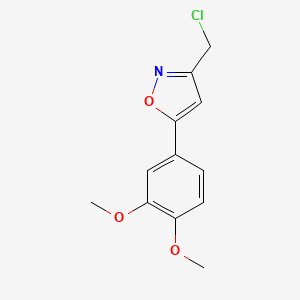

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

Description

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a chloromethyl group at the 3-position and a 3,4-dimethoxyphenyl group at the 5-position. The chloromethyl group introduces electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry. The 3,4-dimethoxyphenyl moiety is a common pharmacophore associated with antioxidant, anti-inflammatory, and enzyme inhibitory activities . Synthetically, this compound is prepared via cyclization of oximes derived from substituted aromatic aldehydes, followed by chlorination using reagents such as N-chlorosuccinimide (NCS) .

Properties

IUPAC Name |

3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKUCDQSYROPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.

Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.

Reduction Products: Isoxazolidines from the reduction of the isoxazole ring.

Scientific Research Applications

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, or other cellular components. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Halogen-Substituted Isoxazoles

The position and type of halogen substituents significantly influence biological activity:

- 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide : This compound, with a chlorine atom at the phenyl ring's ortho position, exhibited moderate anticancer activity against Hep3B cells (IC50 = 23 µg/mL). In contrast, fluorinated analogs (e.g., fluorophenyl derivatives) showed enhanced potency (IC50 = 7.66 µg/mL), highlighting the superior bioactivity of fluorine in certain contexts .

- 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole : A structurally simpler analog with dual chlorine substituents demonstrated antifungal activity against C. albicans and A. niger, comparable to standard drugs .

Key Insight : Chlorine at the chloromethyl position enhances electrophilicity and reactivity, while halogen positioning on aromatic rings modulates target specificity.

Trifluoromethylated Isoxazoles

The introduction of trifluoromethyl (–CF3) groups dramatically improves anticancer activity:

- 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g): This derivative exhibited an IC50 of 2.63 µM against MCF-7 breast cancer cells, nearly 8-fold more potent than its non-CF3 analog (IC50 = 19.72 µM) .

- Role of Chloromethyl vs. CF3 : While both groups are electron-withdrawing, CF3 provides greater lipophilicity and metabolic stability, enhancing membrane permeability.

Hybrid Heterocyclic Systems

Incorporation of triazole or oxadiazole moieties diversifies biological activity:

- Compound 31 (Triazole-Isoxazole Hybrid): 3-(3,4-Dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazole showed potent antiparasitic activity (GI50 = 12.2 µM against Trypanosoma cruzi), comparable to benznidazole .

- Oxadiazole Derivatives : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole demonstrated 61.9% anti-inflammatory activity, similar to indomethacin .

Structural Advantage : Hybrid systems improve binding affinity through multi-target engagement but may compromise synthetic accessibility.

Substituent Position and Bioactivity

- Phenyl Ring Substitution :

- Ortho-chlorophenyl isoxazoles show moderate anticancer activity, whereas para-substituted derivatives (e.g., 3-(4-nitrophenyl)-5-(4-methoxyphenyl)isoxazole) exhibit stronger fungicidal effects (ED50 < 100 mg/L against Pythium aphanidermatum) .

- The 3,4-dimethoxyphenyl group in the target compound is associated with antioxidant and tyrosinase inhibition properties, as seen in curcumin analogs .

Pharmacophore Analysis

The 3,4-dimethoxyphenyl group is a critical pharmacophore for:

Biological Activity

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a compound that has garnered attention for its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to consolidate the existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 270.68 g/mol

- Functional Groups : Chloromethyl group, dimethoxyphenyl group

The biological activity of isoxazole derivatives often involves interaction with specific molecular targets within cells. For this compound, the following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cell proliferation and apoptosis.

- Receptor Modulation : It might interact with various receptors affecting signal transduction pathways that influence cell survival and death.

Anticancer Activity

Several studies have investigated the anticancer properties of isoxazole derivatives. For instance:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including human promyelocytic leukemia (HL-60) and non-small cell lung cancer (A549).

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects. For example, it demonstrated an IC value in the low micromolar range against HL-60 cells, indicating potent activity (values reported between 0.99 µM and 2.26 µM depending on structural modifications) .

The cytotoxic effects are believed to stem from several mechanisms:

- Induction of Apoptosis : The compound may promote apoptosis through modulation of Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, which contributes to its overall anticancer efficacy.

Comparative Analysis with Other Isoxazoles

To better understand the potency of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | IC (µM) | Mechanism |

|---|---|---|

| This compound | 0.99 - 2.26 | Apoptosis induction |

| Isoxazole derivative A | 1.50 | Cell cycle arrest |

| Isoxazole derivative B | 0.75 | Dual action (apoptosis + cycle arrest) |

Case Studies

- Study on HL-60 Cells : A detailed study demonstrated that treatment with the isoxazole derivative resulted in a marked decrease in cell viability, alongside changes in mRNA expression levels for apoptosis-related genes .

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound could lead to significant tumor reduction in xenograft models of human cancers .

Q & A

Advanced Research Question

- Molecular Docking : Predict binding modes with target proteins (e.g., MAPK kinases, as suggested for methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate derivatives) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Pharmacophore Modeling : Identify critical functional groups (e.g., chloromethyl for covalent binding) using tools like Schrödinger or MOE.

How does the 3,4-dimethoxyphenyl substituent influence pharmacokinetic properties?

Advanced Research Question

The 3,4-dimethoxy groups enhance lipophilicity, potentially improving membrane permeability but risking metabolic instability (e.g., demethylation by cytochrome P450 enzymes). Strategies to mitigate this include:

- Prodrug Design : Mask methoxy groups as esters or carbamates.

- Metabolite Identification : Use LC-MS to track metabolic pathways in vitro .

- LogP Optimization : Balance solubility and permeability via substituent tweaking (e.g., replacing methoxy with polar groups).

What analytical challenges arise in characterizing isoxazole derivatives, and how are they addressed?

Advanced Research Question

- Regiochemical Isomerism : Isoxazole synthesis can yield positional isomers (e.g., 3- vs. 5-substituted). Use NOESY NMR or X-ray diffraction to distinguish isomers .

- Chloromethyl Stability : The chloromethyl group may hydrolyze under basic conditions. Monitor stability via pH-controlled HPLC and use stabilizing agents (e.g., TEA) during synthesis .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

- Catalyst Screening : Test alternatives to NCS (e.g., SOCl₂ or PCl₅) for chlorination .

- Solvent Optimization : Replace DCM with greener solvents (e.g., ethyl acetate) while maintaining reaction efficiency .

- Flow Chemistry : Implement continuous flow systems to improve heat and mass transfer during cyclization steps .

What safety considerations are critical when handling this compound?

Basic Research Question

- Chloromethyl Hazard : Potential alkylating agent; use PPE and fume hoods to avoid exposure .

- Waste Disposal : Neutralize chlorinated byproducts before disposal to prevent environmental contamination .

How can crystallographic data inform the design of co-crystals or salts for improved solubility?

Advanced Research Question

X-ray structures reveal packing motifs (e.g., weak C–H⋯O/N interactions in related isoxazoles ). Co-crystallization with pharmaceutically acceptable counterions (e.g., sodium or lysine salts) can disrupt tight packing, enhancing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.